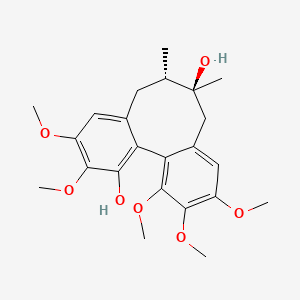
Gomisin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gomisin H is a dibenzocyclooctadiene lignan derived from the fruits of Schisandra chinensis, a plant widely used in traditional medicine. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gomisin H can be isolated from the fruits of Schisandra chinensis through repeated chromatographic separations using silica gel, octadecyl silica gel, and Sephadex LH-20 . The process involves extracting the fruits with ethyl acetate, followed by purification using column chromatography techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Schisandra chinensis fruits. The fruits are first dried and then subjected to solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extract is then purified through various chromatographic methods to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Gomisin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and Lewis acids .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as angeloyl this compound and tigloyl this compound. These derivatives exhibit different pharmacological activities and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Gomisin H has been extensively studied for its scientific research applications in various fields:
Mécanisme D'action
Gomisin H exerts its effects through various molecular targets and pathways. It induces apoptosis by regulating NADPH oxidase activity and increasing intracellular ROS levels . Additionally, this compound modulates essential signaling pathways, including MAPK, PI3K/Akt, and NF-κB, which are involved in cell proliferation, survival, and apoptosis .
Comparaison Avec Des Composés Similaires
Gomisin H is part of a group of dibenzocyclooctadiene lignans found in Schisandra species. Similar compounds include:
- Gomisin A
- Gomisin N
- Schisandrin A
- Schisandrin B
- Schisandrin C
Compared to these compounds, this compound is unique due to its specific molecular structure and distinct pharmacological activities. For instance, this compound has shown higher efficacy in inducing apoptosis in certain cancer cell lines compared to other lignans .
Propriétés
Formule moléculaire |
C23H30O7 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(9S,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol |
InChI |
InChI=1S/C23H30O7/c1-12-8-13-9-15(26-3)20(28-5)19(24)17(13)18-14(11-23(12,2)25)10-16(27-4)21(29-6)22(18)30-7/h9-10,12,24-25H,8,11H2,1-7H3/t12-,23-/m0/s1 |
Clé InChI |
NLJJSPKWNBUDNS-MYODQAERSA-N |
SMILES isomérique |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)O)OC)OC |
SMILES canonique |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


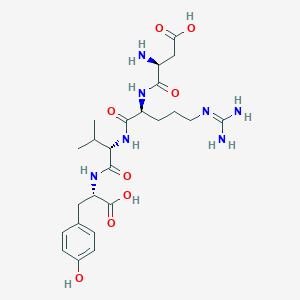
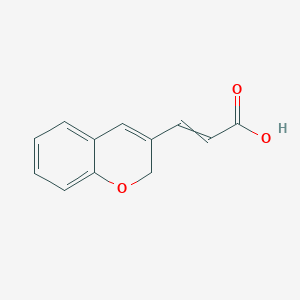
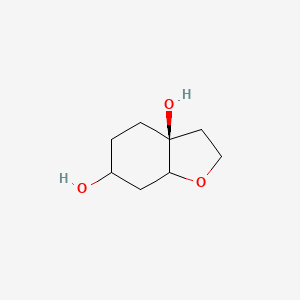
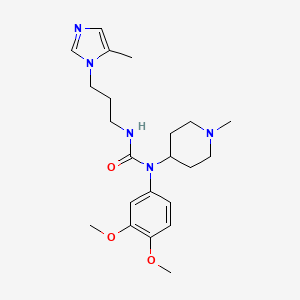
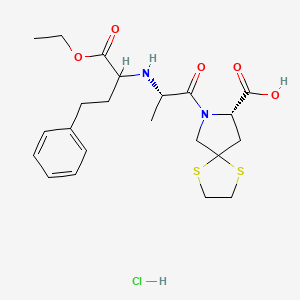
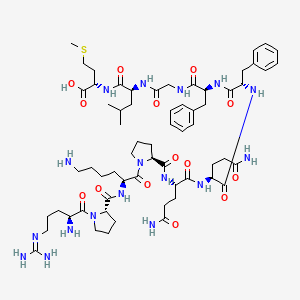
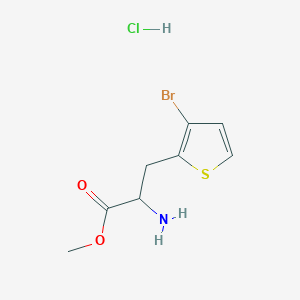
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)
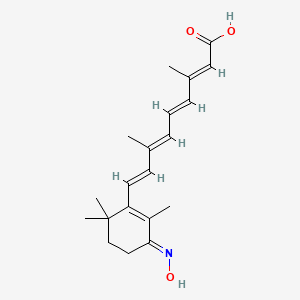
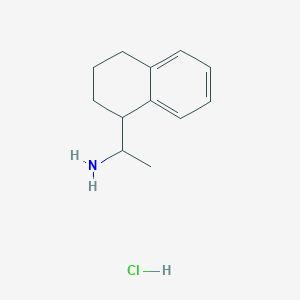
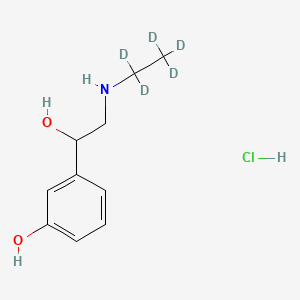
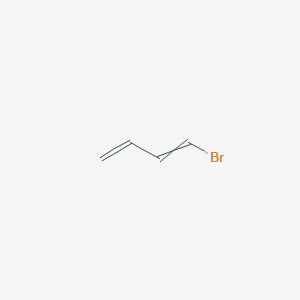
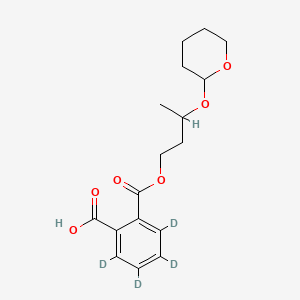
![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)
